

Preclinical Development of Capromorelin: A Technical Guide

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Compound of Interest

Compound Name: *Capromorelin*

Cat. No.: *B1582104*

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Introduction

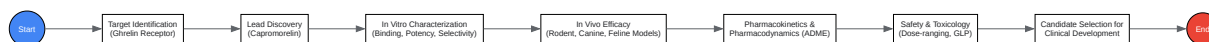
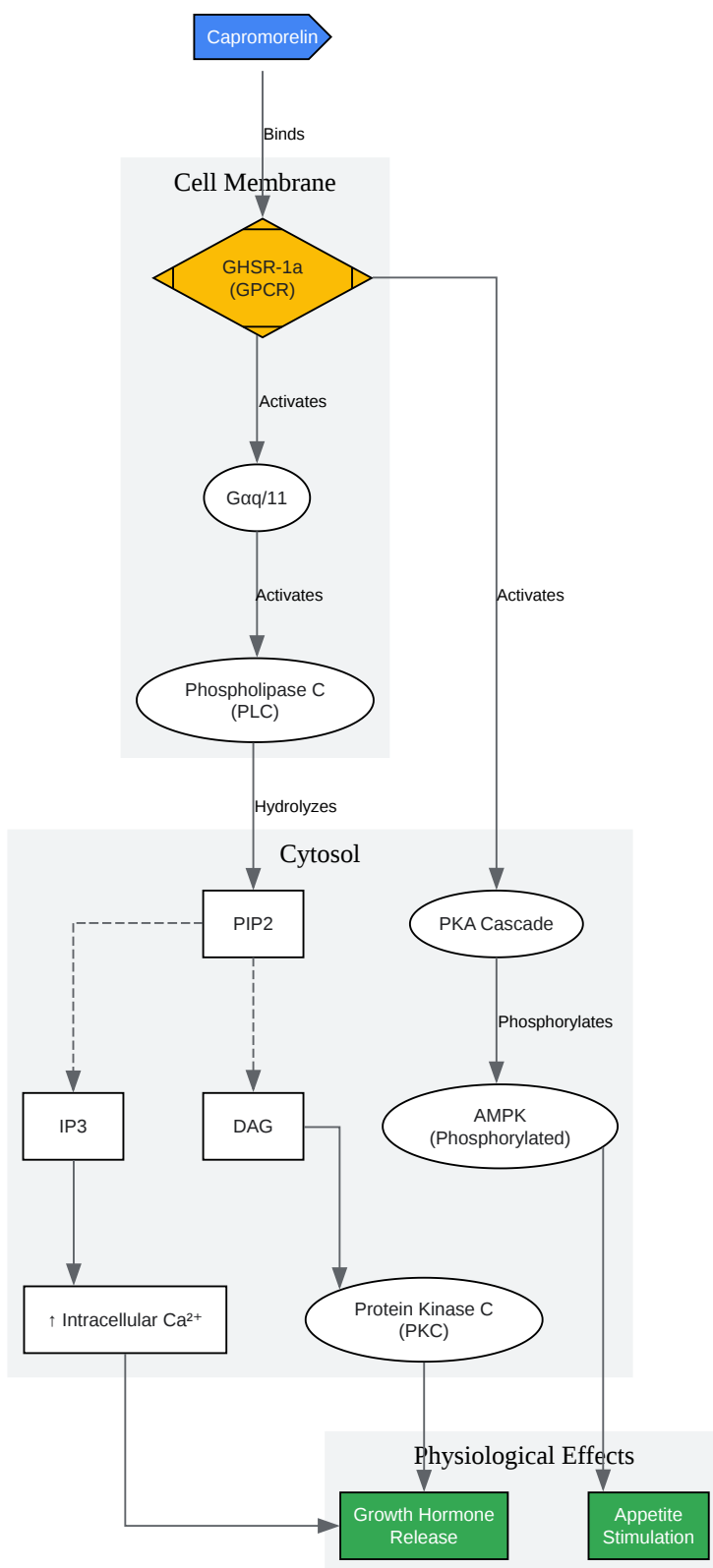
Capromorelin, initially designated CP-424,391, is a potent, orally active small-molecule ghrelin receptor agonist (GRA) that functions as a growth hormone secretagogue (GHS).[1][2] It was discovered by Pfizer in the late 1990s during a program to develop mimics of the endogenous "hunger hormone," ghrelin.[1] **Capromorelin** selectively binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a), which is found in areas of the brain, such as the hypothalamus, that are associated with appetite regulation.[3][4] This activation leads to the stimulation of appetite, increased food intake, and the release of Growth Hormone (GH), which in turn increases levels of Insulin-like Growth Factor 1 (IGF-1).

Its robust preclinical profile demonstrating efficacy in appetite stimulation and a favorable safety margin led to its development for veterinary medicine. It has received FDA approval for appetite stimulation in dogs under the trade name ENTYCE® (May 2016) and for the management of weight loss in cats with chronic kidney disease as Elura® (October 2020). This document provides a comprehensive technical overview of the preclinical data that underpinned the development of **Capromorelin**.

Mechanism of Action

Capromorelin mimics the physiological actions of ghrelin. Ghrelin is a key peptide hormone, secreted by the stomach, that regulates appetite and energy homeostasis. **Capromorelin** acts as a selective agonist at the GHSR-1a, a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland.

Upon binding, **Capromorelin** activates downstream intracellular signaling pathways. The GHSR-1a couples to the $G\alpha_q/11$ subunit, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the stimulation of GH release from the pituitary and the orexigenic (appetite-stimulating) effects in the hypothalamus. One study also notes a downstream pathway involving the protein kinase A (PKA) cascade, leading to the phosphorylation of AMP-activated protein kinase (AMPK).



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